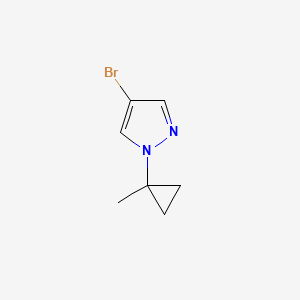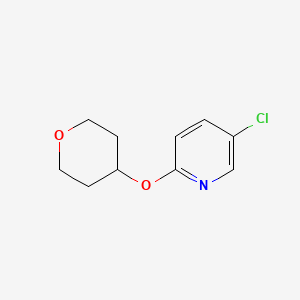![molecular formula C25H26ClN3OS B2998593 2-((3-chlorobenzyl)thio)-3-isopentyl-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 1115338-83-4](/img/structure/B2998593.png)
2-((3-chlorobenzyl)thio)-3-isopentyl-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of pyrrolo[3,2-d]pyrimidine, a heterocyclic compound with a fused pyrrole and pyrimidine ring . These types of compounds are often studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, includes a pyrrolo[3,2-d]pyrimidine core with various substituents. These include a 3-chlorobenzylthio group, an isopentyl group, a methyl group, and a phenyl group. The exact structure would need to be confirmed with techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
Pyrrolo[3,2-d]pyrimidines can participate in a variety of chemical reactions, often involving the functionalization of the pyrimidine ring or the modification of its substituents . Again, without specific literature, it’s hard to comment on the reactivity of this exact compound.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Properties such as solubility, melting point, and stability can be predicted based on the compound’s functional groups and overall structure .Wissenschaftliche Forschungsanwendungen
Nonlinear Optical (NLO) Properties and Photophysical Applications
- NLO and Electronic Properties : Thiopyrimidine derivatives, including those structurally related to the specified compound, exhibit considerable nonlinear optical (NLO) characteristics, making them promising for optoelectronic applications. The study by Hussain et al. (2020) delves into the electronic, linear, and nonlinear optical properties of thiopyrimidine derivatives. Through density functional theory (DFT) and time-dependent DFT (TDDFT) calculations, it was found that these compounds show larger NLO properties compared to a standard molecule, indicating their potential in high-tech optoelectronic applications (Hussain et al., 2020).
Antimicrobial and Antitumor Activities
- Antimicrobial Activity : Research on new coumarin derivatives, including pyrrolopyrimidine frameworks, has highlighted their antimicrobial efficacy. These studies show how structural modifications can influence the antimicrobial properties of these compounds, suggesting their utility in developing new antimicrobial agents (M. A. Al-Haiza, M. S. Mostafa, M. El-kady, 2003).
- Antitumor Activity : The synthesis and biological evaluation of thienopyrimidine derivatives have demonstrated potential antitumor activities. These compounds have been tested against various human cancer cell lines, showing promising results that could lead to new therapeutic options for cancer treatment (H. Hafez, Abdel-Rhman B. A. El-Gazzar, 2017).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]-5-methyl-3-(3-methylbutyl)-7-phenylpyrrolo[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClN3OS/c1-17(2)12-13-29-24(30)23-22(21(15-28(23)3)19-9-5-4-6-10-19)27-25(29)31-16-18-8-7-11-20(26)14-18/h4-11,14-15,17H,12-13,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYVMCUAQQFRIMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C(=CN2C)C3=CC=CC=C3)N=C1SCC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-chlorobenzyl)thio)-3-isopentyl-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

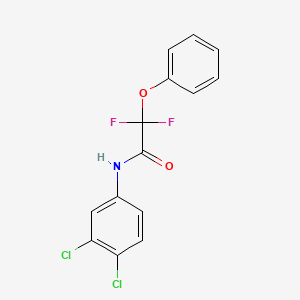
![3-[(4S)-1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2998511.png)
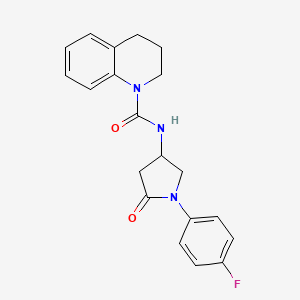
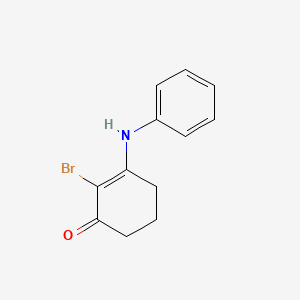
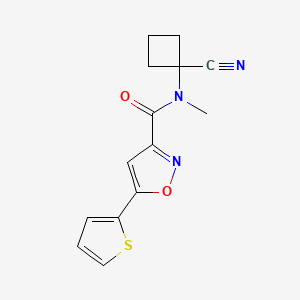
![2-(4-chlorophenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2998518.png)
![4-(4-bromophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B2998520.png)
![N-(3-fluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2998521.png)
![[4-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)iminomethyl]phenyl] pyridine-2-carboxylate](/img/structure/B2998522.png)
![N-Methyl-N-[(2-pyrazol-1-yl-1,3-thiazol-5-yl)methyl]prop-2-enamide](/img/structure/B2998527.png)
![2-Cyclopropyl-1-[1-(5-methylthiophen-2-yl)sulfonylazetidin-3-yl]benzimidazole](/img/structure/B2998528.png)
![N-(2,4-dimethoxyphenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2998529.png)
